molecular formula C9H15NO3 B598304 Ethyl 2-(2-oxopiperidin-4-yl)acetate CAS No. 102943-18-0

Ethyl 2-(2-oxopiperidin-4-yl)acetate

Cat. No. B598304
CAS RN: 102943-18-0
M. Wt: 185.223
InChI Key: SFBMPNSYLYPQDF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H15NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H15NO3/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Chemical Reactions Analysis

Esters, such as this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 185.22 . The compound is typically stored in a freezer to maintain its stability .

Mechanism of Action

The exact mechanism of action of Ethyl 2-(2-oxopiperidin-4-yl)acetate 2-(2-oxopiperidin-4-yl)acetate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the central nervous system. It has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to reduce the frequency and severity of seizures in epileptic animals, as well as to alleviate pain and inflammation in models of neuropathic pain and inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-(2-oxopiperidin-4-yl)acetate 2-(2-oxopiperidin-4-yl)acetate is its broad range of pharmacological activities, which make it a promising lead compound for the development of new drugs. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on Ethyl 2-(2-oxopiperidin-4-yl)acetate 2-(2-oxopiperidin-4-yl)acetate. One potential direction is the development of new derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the central nervous system.

Synthesis Methods

The synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate 2-(2-oxopiperidin-4-yl)acetate can be achieved through the condensation reaction between this compound acetoacetate and 4-oxopiperidine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or triEthyl 2-(2-oxopiperidin-4-yl)acetateamine, and a suitable solvent, such as ethanol or methanol. The yield of the reaction can be optimized by controlling the reaction temperature and time.

Scientific Research Applications

Ethyl 2-(2-oxopiperidin-4-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-cancer effects. It has also been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer.

Safety and Hazards

Ethyl 2-(2-oxopiperidin-4-yl)acetate is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing the mist or vapors, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-(2-oxopiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)6-7-3-4-10-8(11)5-7/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMPNSYLYPQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102943-18-0
Record name ethyl 2-(2-oxopiperidin-4-yl)acetate
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